molecular formula C23H15NO4S B11570686 (4Z)-2-(furan-2-yl)-4-{2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(furan-2-yl)-4-{2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B11570686
M. Wt: 401.4 g/mol
InChI Key: MCVXCXWGNPIURP-FXBPSFAMSA-N
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Description

2-(FURAN-2-YL)-4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features multiple functional groups, including furan, chromene, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FURAN-2-YL)-4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the furan and chromene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and minimize costs. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(FURAN-2-YL)-4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The furan and chromene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the furan or chromene rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(FURAN-2-YL)-4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(FURAN-2-YL)-4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Unique due to its combination of furan, chromene, and oxazole moieties.

    Other Furan Derivatives: Compounds with furan rings but different substituents.

    Chromene Derivatives: Compounds with chromene rings but different functional groups.

    Oxazole Derivatives: Compounds with oxazole rings but different substituents.

Properties

Molecular Formula

C23H15NO4S

Molecular Weight

401.4 g/mol

IUPAC Name

(4Z)-2-(furan-2-yl)-4-[2-(4-methylsulfanylphenyl)chromen-4-ylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H15NO4S/c1-29-15-10-8-14(9-11-15)20-13-17(16-5-2-3-6-18(16)27-20)21-23(25)28-22(24-21)19-7-4-12-26-19/h2-13H,1H3/b21-17-

InChI Key

MCVXCXWGNPIURP-FXBPSFAMSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)C2=C/C(=C/3\C(=O)OC(=N3)C4=CC=CO4)/C5=CC=CC=C5O2

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C3C(=O)OC(=N3)C4=CC=CO4)C5=CC=CC=C5O2

Origin of Product

United States

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